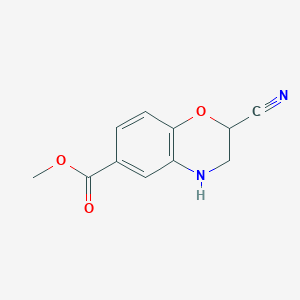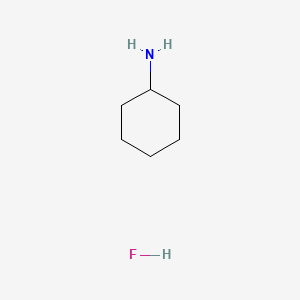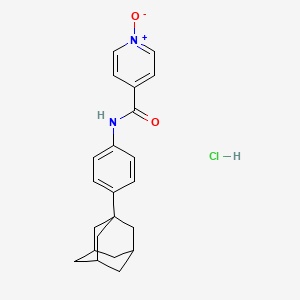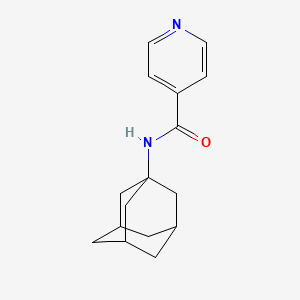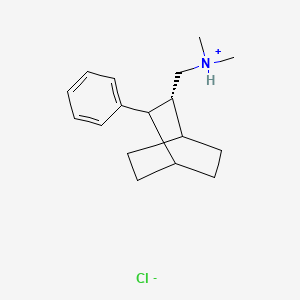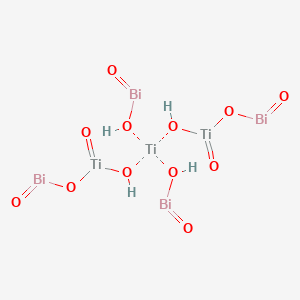
Bismuth titanate(bi4ti3o12,3um flakes)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth titanate, with the chemical formula Bi4Ti3O12, is a solid inorganic compound composed of bismuth, titanium, and oxygen. It belongs to the Aurivillius family of layered perovskite-like oxides and is known for its ferroelectric, piezoelectric, and electro-optical properties .
Vorbereitungsmethoden
Bismuth titanate can be synthesized through several methods, including the sol-gel method, solid-state reaction, and molten salt synthesis.
Sol-Gel Method: This method involves the use of bismuth nitrate pentahydrate and tetrabutyl titanate as source materials. The precursors are dissolved in a solvent, followed by hydrolysis and polycondensation reactions to form a gel.
Solid-State Reaction: In this method, bismuth oxide and titanium dioxide are mixed and heated at high temperatures (typically around 850°C) to form bismuth titanate.
Molten Salt Synthesis: This technique uses a mixture of bismuth nitrate pentahydrate and titanium butoxide in a molten salt medium (such as CaCl2-NaCl) at temperatures ranging from 650°C to 750°C.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Bismuth titanate has a wide range of scientific research applications due to its unique properties:
Wirkmechanismus
The mechanism by which bismuth titanate exerts its effects is primarily related to its ferroelectric and piezoelectric properties. The compound exhibits a reversible change in its polarization under an applied electric field, which is the basis for its use in memory devices and sensors . The molecular targets and pathways involved include the alignment of dipoles within the crystal lattice and the interaction of the compound with external electric fields .
Vergleich Mit ähnlichen Verbindungen
Bismuth titanate is unique among similar compounds due to its combination of ferroelectric, piezoelectric, and electro-optical properties. Similar compounds include:
Bismuth ferrite (BiFeO3): Known for its multiferroic properties, combining ferroelectricity and magnetism.
Lead zirconate titanate (Pb(Zr,Ti)O3): Widely used in piezoelectric applications but contains lead, which is toxic.
Barium titanate (BaTiO3): Another ferroelectric material with applications in capacitors and sensors.
Bismuth titanate stands out due to its lead-free composition and high Curie temperature, making it environmentally friendly and suitable for high-temperature applications .
Eigenschaften
Molekularformel |
Bi4H4O12Ti3 |
|---|---|
Molekulargewicht |
1175.55 g/mol |
IUPAC-Name |
hydroxy(oxo)bismuthane;hydroxy-oxo-oxobismuthanyloxytitanium;titanium |
InChI |
InChI=1S/4Bi.4H2O.8O.3Ti/h;;;;4*1H2;;;;;;;;;;;/q;;2*+1;;;;;;;;;;;;;;2*+1/p-4 |
InChI-Schlüssel |
PFZPIUVQEDNQIZ-UHFFFAOYSA-J |
Kanonische SMILES |
O[Ti](=O)O[Bi]=O.O[Ti](=O)O[Bi]=O.O[Bi]=O.O[Bi]=O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


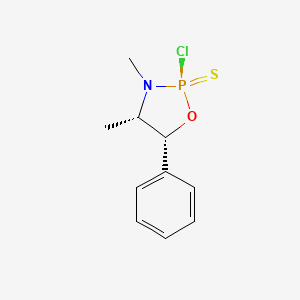
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
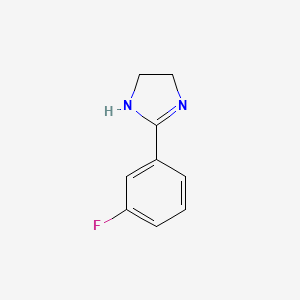
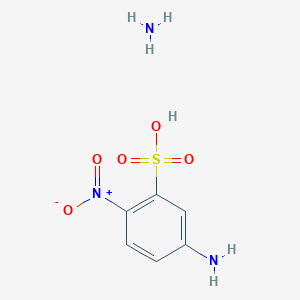
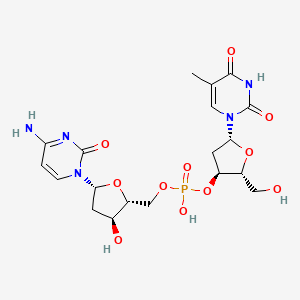

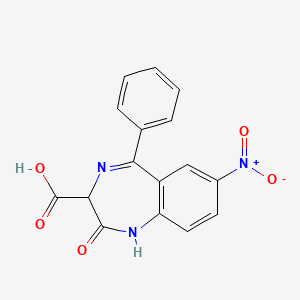
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
